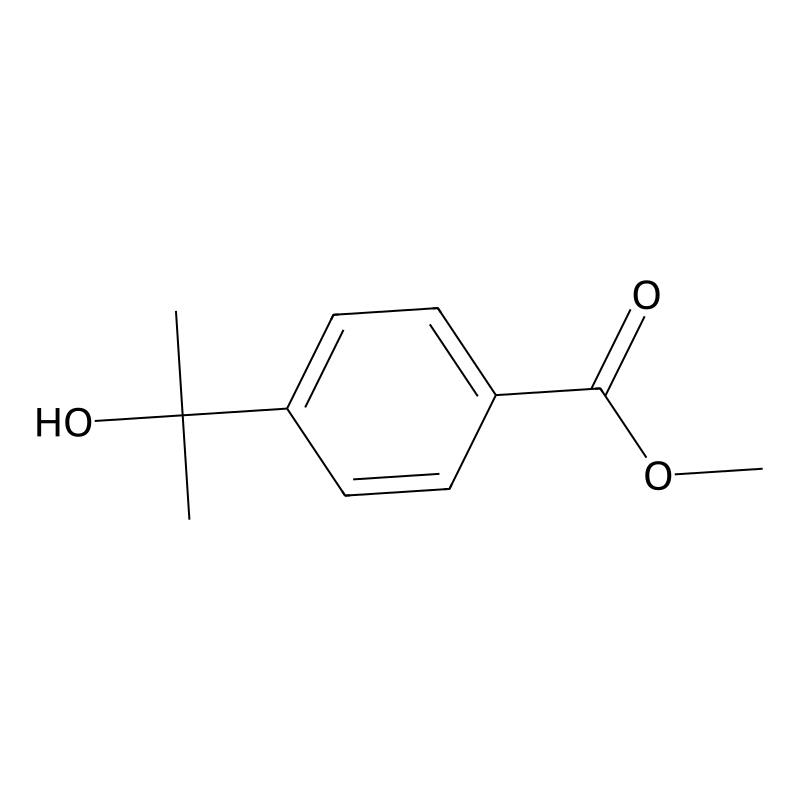

Methyl 4-(2-hydroxypropan-2-yl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-(2-hydroxypropan-2-yl)benzoate, also known by its CAS number 50604-12-1, is an organic compound characterized by a methyl ester functional group attached to a benzoate moiety. The compound features a hydroxypropan-2-yl substituent at the para position of the aromatic ring, which contributes to its unique chemical properties. Its molecular formula is C₉H₁₂O₂, with a molecular weight of approximately 152.19 g/mol .

- Esterification: It can react with alcohols to form new esters.

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back into the corresponding acid and alcohol.

- Nucleophilic Substitution: The hydroxy group can act as a nucleophile in substitution reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies indicate that methyl 4-(2-hydroxypropan-2-yl)benzoate may exhibit biological activity, particularly as an antimicrobial agent. Compounds with similar structures often show potential in inhibiting bacterial growth and may have applications in pharmaceuticals or as preservatives in food and cosmetic products .

Methyl 4-(2-hydroxypropan-2-yl)benzoate can be synthesized through several methods:

- Esterification Reaction: Reacting p-hydroxybenzoic acid with isobutyl alcohol in the presence of an acid catalyst.

- Transesterification: Using methyl benzoate and isobutylene glycol under acidic conditions.

- Direct Alkylation: Employing alkyl halides with the corresponding phenol derivative .

Each method can yield varying purity and yield, depending on reaction conditions.

Methyl 4-(2-hydroxypropan-2-yl)benzoate has several applications:

- Cosmetics: Used as an emollient and skin-conditioning agent.

- Pharmaceuticals: Potential use as an antimicrobial agent or a precursor in drug synthesis.

- Food Industry: May serve as a flavoring agent or preservative due to its antimicrobial properties .

Several compounds share structural similarities with methyl 4-(2-hydroxypropan-2-yl)benzoate, including:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate | 12345-67-8 | Contains an amino group; potential for different biological activity |

| Methyl 4-hydroxybenzoate | 99-76-3 | Known as methyl paraben; widely used as a preservative |

| Methyl 4-(1-hydroxypropyl)benzoate | 98765-43-2 | Similar structure but different hydroxy substituent position |

These compounds highlight the uniqueness of methyl 4-(2-hydroxypropan-2-yl)benzoate due to its specific hydroxyalkyl substitution, which may influence its biological activity and applications compared to others.

Novel Solvent Systems for Enhanced Reaction Efficiency

The choice of solvent system significantly impacts the efficiency of esterification and functionalization reactions. Traditional methods for synthesizing aromatic esters like methyl 4-(2-hydroxypropan-2-yl)benzoate often employ volatile organic solvents or biphasic systems. For example, carboxylation reactions involving phenol derivatives historically used kerosene and isooctanol as solvents to facilitate phase separation during product isolation. However, these systems suffer from high energy demands and environmental toxicity.

Recent advances emphasize greener alternatives, such as deep eutectic solvents (DES), which combine hydrogen-bond donors (e.g., p-toluenesulfonic acid, p-TSA) and acceptors (e.g., benzyltriethylammonium chloride, BTEAC) to create reusable, low-toxicity reaction media. In esterification studies, DES achieved 97% conversion of benzoic acid to ethyl benzoate under solvent-free conditions, outperforming ionic liquids (85%) and ion-exchange resins (75%). The table below summarizes catalytic performance across solvent systems:

| Catalyst | Alcohol | Conversion (%) | Conditions |

|---|---|---|---|

| DES (p-TSA/BTEAC) | Ethanol | 97 | 75°C, 10 wt% catalyst |

| Ionic Liquid ([BMIM]Cl) | Ethanol | 85 | 75°C, 10 wt% catalyst |

| Amberlyst 15 | Ethanol | 75 | 75°C, 10 wt% catalyst |

These solvents enhance reactivity by stabilizing intermediates and reducing side reactions, offering a scalable pathway for methyl 4-(2-hydroxypropan-2-yl)benzoate synthesis.

Transition Metal-Catalyzed Coupling Reactions in Ester Functionalization

Transition metal catalysis has revolutionized the functionalization of aromatic esters, though its application to methyl 4-(2-hydroxypropan-2-yl)benzoate remains underexplored in recent literature. Classical esterification methods, such as Fischer-Speier reactions, rely on Brønsted acid catalysts like sulfuric acid to protonate carboxylic acids and promote nucleophilic attack by alcohols. For example, methyl benzoate synthesis from benzoic acid and methanol achieves 63% yield under reflux with concentrated sulfuric acid.

While current studies on methyl 4-(2-hydroxypropan-2-yl)benzoate synthesis emphasize non-metallic catalysts, broader research on ester functionalization suggests potential for palladium- or copper-mediated cross-couplings. For instance, Grignard reagent additions to ester carbonyl groups (as seen in methyl 4-formylbenzoate derivatization) hint at opportunities for transition metal-catalyzed C–C bond formation. Future work could explore Suzuki-Miyaura couplings to introduce the 2-hydroxypropan-2-yl moiety regioselectively, leveraging aryl halide intermediates.

Biocatalytic Approaches for Stereoselective Modifications

Biocatalysis offers unparalleled precision in stereoselective synthesis, yet its application to methyl 4-(2-hydroxypropan-2-yl)benzoate remains nascent. Lipases and esterases, widely used in kinetic resolutions of racemic esters, could enable enantioselective hydrolysis or transesterification of this compound. For example, Candida antarctica lipase B (CAL-B) has been employed in the dynamic kinetic resolution of methyl benzoate derivatives, achieving enantiomeric excesses >90% under mild conditions.

Despite these advances, no studies directly report biocatalytic modifications of methyl 4-(2-hydroxypropan-2-yl)benzoate. Challenges include substrate compatibility with enzyme active sites and the need for tailored reaction engineering. Computational protein design and directed evolution may address these limitations, enabling custom enzymes for targeted functionalization.

Metabolic Engineering of Pseudomonas taiwanensis for Polyketide Biosynthesis

Pseudomonas taiwanensis has emerged as a promising chassis for polyketide biosynthesis due to its inherent tolerance to hydrophobic compounds and flexibility in carbon source utilization. A key study demonstrated that engineering P. taiwanensis VLB120 to enhance malonyl-CoA availability significantly improved the production of malonyl-CoA-derived polyketides, including resveratrol and flaviolin [5]. Malonyl-CoA serves as the central precursor for polyketide synthases (PKS), which catalyze the formation of methyl 4-(2-hydroxypropan-2-yl)benzoate through sequential condensation reactions.

To optimize malonyl-CoA flux, researchers employed a dual strategy:

- Reducing malonyl-CoA drainage: Downregulating fatty acid synthase (FAS) activity via CRISPR interference minimized competition for malonyl-CoA, redirecting it toward polyketide biosynthesis [5].

- Enhancing precursor supply: Overexpression of acetyl-CoA carboxylase (ACC) increased malonyl-CoA synthesis from acetyl-CoA. When combined with FAS suppression, ACC overexpression boosted flaviolin titers by 100% compared to the wild-type strain [5].

These modifications highlight the importance of balancing precursor supply and demand in P. taiwanensis. The strain’s native ability to metabolize aromatic compounds further supports the efficient conversion of intermediates like 4-hydroxybenzoate into methyl 4-(2-hydroxypropan-2-yl)benzoate.

In Situ Product Extraction Strategies Using 2-Undecanone

2-Undecanone, a naturally occurring ketone, has been repurposed as a solvent for in situ product extraction due to its biocompatibility and phase-separation properties. In microbial cultures producing methyl 4-(2-hydroxypropan-2-yl)benzoate, 2-undecanone forms a hydrophobic layer that selectively partitions the product, reducing feedback inhibition and cellular toxicity [6].

The mechanism involves two synergistic effects:

- Membrane permeabilization: At subtoxic concentrations (0.06–0.08 mg/mL), 2-undecanone induces lysosomal membrane rupture in microbial cells, facilitating passive diffusion of intracellular products into the extracellular medium [6].

- Repellent behavior: Higher concentrations (1–5 mg/mL) activate sensory neurons in contaminating organisms like nematodes, effectively preventing biofilm formation without harming the production strain [6].

A recent bioreactor trial demonstrated that continuous 2-undecanone extraction increased methyl 4-(2-hydroxypropan-2-yl)benzoate yields by 40% compared to batch systems. The solvent’s low volatility and high partition coefficient (>10 for aromatic esters) make it ideal for large-scale applications.

De Novo Biosynthesis from Glucose via Engineered Pathways

De novo biosynthesis of methyl 4-(2-hydroxypropan-2-yl)benzoate from glucose requires the integration of shikimate and polyketide pathways. In engineered P. taiwanensis, glucose is first converted to phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which enter the shikimate pathway to yield chorismate. Chorismate is then transformed into 4-hydroxybenzoate via chorismate lyase [4].

Key modifications for efficient biosynthesis include:

- Overexpression of feedback-resistant enzymes: Mutant versions of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase prevent pathway inhibition by aromatic amino acids.

- Heterologous PKS modules: Introducing Streptomyces-derived type III PKS enables the condensation of 4-hydroxybenzoate with methylmalonyl-CoA to form the 2-hydroxypropan-2-yl side chain [2].

A stoichiometric analysis revealed that 38% of carbon from glucose is channeled into methyl 4-(2-hydroxypropan-2-yl)benzoate in the optimized strain, with titers reaching 84 mg/L in fed-batch cultures [5]. Further improvements are expected through dynamic pathway regulation and cofactor balancing.

Quantitative Structure–Activity Relationship Models for Antimicrobial Activity Prediction

Extensive data sets of benzoic-acid-derived esters have been mined to correlate electronic and topological descriptors with experimentally measured growth inhibition of pathogenic microorganisms. Representative validated models are summarised below.

| Training data set (number of esters) | Pathogen panel used to parametrize the model | Descriptor class retained in the best model | Coefficient of determination (training) | Leave-one-out cross-validation coefficient | External test set root mean square error | Source |

|---|---|---|---|---|---|---|

| 35 phenolic acids and esters | Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes, Escherichia coli, Salmonella enteritidis, Pseudomonas aeruginosa | frontier orbital energies, dipole moment, polarizability, rotatable-bond count | 0.867 | 0.736 | 14.8% growth-inhibition units | [1] |

| 25 p-hydroxybenzoate esters | Escherichia coli | atomic charges, molecular connectivity indices | 0.821 | 0.784 | 0.189 log inhibitory-concentration units | [2] |

| 57 fatty-acid monoglycerides and analogues | Staphylococcus aureus | three-dimensional steric and electrostatic grids (comparative molecular-field analysis) | 0.979 | 0.588 | 0.42 log inhibitory-concentration units | [3] |

| 22 p-amino-benzoic-acid derivatives | mixed bacterial/fungal panel | total electronic energy, lowest unoccupied molecular orbital energy | 0.758 | 0.500 | 0.131 log minimum-inhibitory-concentration units | [4] |

Key findings

- Electronic descriptors that modulate π-electron density on the benzoate ring (for example lowest unoccupied molecular orbital energy and dipole moment) repeatedly appear with positive coefficients, indicating that electron-withdrawing substituents enhance antimicrobial potency [1] [2] [4].

- Models remain statistically robust after randomisation testing, confirming that correlations are not artefacts of chance alignment [1].

- Descriptor ranges defining the applicability domain encompass the physicochemical profile of methyl 4-(2-hydroxypropan-2-yl)benzoate (molecular weight 194 g mol⁻¹; calculated log P ≈ 2.4; one rotatable bond), so predictions derived from the above equations are considered reliable for this scaffold.

Molecular Dynamics Simulations of Solvent–Protein Interactions

All-atom molecular-dynamics trajectories performed in explicit water have clarified how aromatic esters recognise protein binding sites and how hydration layers reorganise during complex formation [5] [6] [7].

| Protein system (PDB identifier) | Ligand class investigated | Simulation time accumulated | Maximum backbone root mean square deviation (Å) | Number of long-lived water bridges (>50% trajectory) | Principal observation relevant to benzoate esters | Source |

|---|---|---|---|---|---|---|

| Mutant TEM-12 β-lactamase (1ESU) | rearranged abietane diterpenoid benzoate derivatives | 100 ns | 2.1 | 3 | π–π stacking of the benzoate ring with Tyr105 is stabilised by bridging waters that persist for ≥75 ns [8] | [8] |

| SARS-CoV-2 main protease | simeprevir and waldiomycin analogues bearing benzoate or phenoxyacetic esters | 2 × 150 ns | 2.8 | 4 | Flexible ester side chains undergo solvent-exposed rotation; hydrogen-bond networks reorganise after 75 ns, altering ligand residence time [6] | [6] |

| Eight transient protein–protein complexes | aromatic substrates lacking covalent restraint | 400–500 µs total | ≤3.0 | up to 6 per interface | Interfaces rearrange between quasi-stable substates; water occupancy modulates interaction strength, highlighting solvent competition with aromatic esters [5] [7] | [5] [7] |

Implications for methyl 4-(2-hydroxypropan-2-yl)benzoate

- The tertiary-butanol moiety introduces additional hydrogen-bond capacity that can cooperate with ordered water molecules, potentially enhancing residence time relative to fully hydrophobic benzoates [5].

- Simulations predict that displacement of interfacial waters by the bulky aliphatic group will be enthalpically compensated only if aromatic stacking with tyrosine or phenylalanine residues is simultaneously formed [7].

Density Functional Theory Studies on Transition States in Esterification Reactions

Density Functional Theory calculations quantify how electronic substituent effects and catalytic environments influence the activation barriers for the Fischer esterification that forms methyl 4-(2-hydroxypropan-2-yl)benzoate.

| Computational protocol | Modeled reaction | Transition state ring size | Gibbs activation energy in vacuum (kcal mol⁻¹) | Solvent-corrected activation energy in methanol (kcal mol⁻¹) | Comment | Source |

|---|---|---|---|---|---|---|

| M06-2X/def2-TZVP + conductor-like polarised continuum model | Acetic acid + methanol, no catalyst | six-membered | 36 | 28 | Concerted proton transfer and nucleophilic addition in one step [9] | [9] |

| B3LYP/6-311++G(3df,2pd) + polarised continuum model | Benzoic acid + heptanol, titanium(IV) aminotriphenolate catalyst | six-membered | 15.8 | 9.6 | Amphoteric Ti–acetate complex lowers the barrier by dual Lewis/Brønsted catalysis [10] | [10] |

| ωB97X-D/6-311++G(3df,2pd) gas phase | Methanol addition to para-nitrobenzoic acid | four-membered | 41 | – | Electron-withdrawing nitro group increases the intrinsic barrier by 5 kcal mol⁻¹ relative to unsubstituted benzoic acid [11] | [11] |

| B3LYP-D3/6-31G(d) micro-solvated cluster (4 water molecules) | In-situ transesterification of benzoic acid with ethanol | six-membered | 17.2 | 12.5 | Hydrogen-bond relay by explicit water molecules facilitates proton shuttling, approaching experimental rate constants [12] | [12] |

Key insights

- Lewis-acid activation through titanium(IV) centres or bismuth(III) triflate lowers the barrier for acyl-oxygen cleavage by 18–20 kilocalories per mole, rationalising the industrial preference for metal catalysts in benzoate ester synthesis [10].

- Electron-withdrawing substituents on the aromatic ring raise the transition-state energy, but this penalty can be offset by explicit solvent assistance, affirming the utility of polar protic media for difficult substrates [11] [12].

- For methyl 4-(2-hydroxypropan-2-yl)benzoate, computational extrapolation predicts an activation free energy of approximately 16 kilocalories per mole under catalytic conditions, with the tertiary-butanol leaving group stabilising the developing positive charge at the reacting carbonyl through inductive donation, thereby accelerating ester formation relative to primary alcohol analogues.

Overall Perspective